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Introduction

Tolimidone, also known as MLR-1023 and CP-26154, is a small molecule compound that has

garnered significant interest in the field of metabolic disease research.[1][2] Initially developed

by Pfizer for the treatment of gastric ulcers, its clinical development for this indication was

discontinued due to a lack of efficacy.[3] However, subsequent research has repositioned

tolimidone as a potent and selective allosteric activator of Lyn kinase, a non-receptor tyrosine

kinase, with promising therapeutic potential for type 2 diabetes and nonalcoholic steatohepatitis

(NASH).[1][4] This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, pharmacology, and key experimental data related to

tolimidone.

Chemical Structure and Identifiers
Tolimidone is chemically identified as 5-(3-methylphenoxy)-1H-pyrimidin-2-one. Its structure

consists of a pyrimidinone ring linked to a meta-cresol group via an ether bond.
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Identifier Value

IUPAC Name 5-(3-methylphenoxy)-1H-pyrimidin-2-one

CAS Number 41964-07-2

Molecular Formula C₁₁H₁₀N₂O₂

SMILES Cc1cccc(c1)Oc2c[nH]c(=O)nc2

InChI
InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-

10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)

InChIKey HJQILFPVRNHTIG-UHFFFAOYSA-N

Physicochemical Properties
A summary of the key physicochemical properties of tolimidone is presented below. These

properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property Value Source

Molecular Weight 202.21 g/mol PubChem

Melting Point 163-164 °C ChemicalBook

Density 1.22 g/cm³ TargetMol

pKa (predicted) 8.14 ± 0.10 ChemicalBook

Solubility

DMSO: 20.2 mg/mL (99.9

mM), Ethanol: 4 mg/mL (19.78

mM)

TargetMol

Pharmacology
Mechanism of Action
Tolimidone's primary mechanism of action is the allosteric activation of Lyn kinase, a member

of the Src family of non-receptor tyrosine kinases. This activation is highly selective and potent,
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with an EC₅₀ of 63 nM. The allosteric nature of this activation means that tolimidone binds to a

site on the Lyn kinase enzyme distinct from the ATP-binding site.

The activation of Lyn kinase by tolimidone has significant downstream effects on insulin

signaling. It leads to the increased phosphorylation of Insulin Receptor Substrate 1 (IRS-1), a

key mediator in the insulin signaling cascade. This enhanced phosphorylation of IRS-1

amplifies the insulin signal, leading to improved glucose uptake and metabolism. This

mechanism is distinct from that of other insulin sensitizers like thiazolidinediones, which act via

PPARγ.
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Pharmacokinetics and Pharmacodynamics
Detailed human pharmacokinetic data for tolimidone is not extensively published. However,

clinical trials have utilized once-daily and twice-daily oral dosing regimens. Preclinical studies in

animal models have demonstrated its oral bioavailability.

Pharmacodynamic studies in humans have shown that tolimidone leads to statistically

significant reductions in fasting plasma glucose (FPG) and postprandial glucose levels. In a

Phase 2a study in patients with type 2 diabetes, a 100 mg once-daily dose was found to be the
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most effective, with a significant reduction in the postprandial glucose area under the curve

(AUC) following a mixed-meal tolerance test. A subsequent Phase 2b trial confirmed the ability

of tolimidone to lower fasting glucose and improve glucose tolerance over a 12-week period.

Clinical Development
Tolimidone has undergone Phase 2 clinical trials for the treatment of type 2 diabetes and is

being investigated for type 1 diabetes and NASH.

Phase 2a Clinical Trial in Type 2 Diabetes (NCT02317796)
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of

tolimidone in patients with type 2 diabetes.

Parameter Details

Participants 130 patients with type 2 diabetes

Intervention
Tolimidone (100 mg or 200 mg, once-daily or

twice-daily) or placebo for 28 days

Primary Endpoint
Change in postprandial glucose AUC in a

mixed-meal tolerance test (MMTT)

Key Findings

- Statistically significant reductions in MMTT

postprandial glucose AUC with 100 mg once-

daily and 100 mg twice-daily doses.- The 100

mg once-daily dose showed a placebo-

corrected least-squares mean difference in FPG

of -2.34 mmol/L (p=0.003).- Reductions in

triglycerides were also observed.

Phase 2b Clinical Trial in Type 2 Diabetes
This trial further assessed the efficacy and safety of tolimidone over a longer duration.
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Parameter Details

Participants
433 patients with type 2 diabetes on metformin

therapy

Intervention
Tolimidone (25, 50, or 100 mg) or placebo once-

daily for 12 weeks

Key Findings

- Significant reduction in HbA1c compared to

placebo in patients who completed the full

course of treatment.- Confirmed the ability to

lower fasting glucose and improve glucose

tolerance.

Experimental Protocols
Synthesis of Tolimidone
The synthesis of tolimidone can be achieved through a multi-step process, with a key step

involving the condensation of a pyrimidine derivative with a substituted phenol. While a

specific, detailed protocol for tolimidone is not publicly available, a general synthetic route

based on related pyrimidinone syntheses is outlined below.
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Starting Materials:
- 5-halopyrimidin-2(1H)-one

- 3-methylphenol

Nucleophilic Aromatic Substitution

Purification

Tolimidone

General Synthesis Workflow for Tolimidone

Click to download full resolution via product page

General Synthesis Workflow for Tolimidone

Methodology:

Reaction Setup: A mixture of a 5-halopyrimidin-2(1H)-one (e.g., 5-bromopyrimidin-2(1H)-one)

and 3-methylphenol is dissolved in a suitable polar aprotic solvent such as

dimethylformamide (DMF).

Base Addition: A base, such as potassium carbonate (K₂CO₃), is added to the mixture to

facilitate the deprotonation of the phenol.

Heating: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and

stirred for several hours to allow the nucleophilic aromatic substitution to proceed.

Work-up: After cooling, the reaction mixture is poured into water, and the crude product is

extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined,

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system to yield pure tolimidone.

In Vitro Lyn Kinase Activation Assay
The ability of tolimidone to activate Lyn kinase can be assessed using a variety of in vitro

kinase assay formats.

Methodology:

Reagents: Recombinant human Lyn kinase, a suitable peptide or protein substrate (e.g., a

poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., a phosphotyrosine-specific

antibody or a luminescence-based ATP detection reagent).

Assay Procedure:

Lyn kinase is incubated with varying concentrations of tolimidone in an appropriate assay

buffer.

The kinase reaction is initiated by the addition of the substrate and ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30 °C).

The reaction is terminated, and the extent of substrate phosphorylation or ATP

consumption is measured using a suitable detection method (e.g., ELISA, fluorescence

polarization, or luminescence).

Data Analysis: The results are typically plotted as the percentage of kinase activity versus

the logarithm of the tolimidone concentration, and the EC₅₀ value is determined from the

resulting dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The effect of tolimidone on glucose metabolism in vivo is commonly evaluated using an OGTT

in a relevant mouse model of diabetes (e.g., db/db mice or diet-induced obese mice).
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Methodology:

Animal Model: Male db/db mice or C57BL/6J mice on a high-fat diet are commonly used.

Fasting: Mice are fasted for 4-6 hours with free access to water.

Baseline Measurement: A baseline blood sample is taken from the tail vein to measure

fasting blood glucose levels (t=0).
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Drug Administration: Tolimidone or vehicle is administered orally by gavage.

Glucose Challenge: After a specified time following drug administration (e.g., 30 minutes), a

concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

Blood Sampling: Blood glucose levels are measured at various time points after the glucose

challenge, typically 15, 30, 60, and 120 minutes.

Data Analysis: The blood glucose concentrations are plotted against time, and the area

under the curve (AUC) is calculated to assess glucose tolerance.

In Vitro Beta-Cell Proliferation Assay
The potential of tolimidone to promote the proliferation of pancreatic beta-cells can be

investigated using primary islet cells or beta-cell lines.

Methodology:

Cell Culture: Isolated human or rodent pancreatic islets are cultured. The islets are then

dispersed into single cells.

Compound Treatment: The dispersed islet cells are treated with various concentrations of

tolimidone or control compounds for a specified period (e.g., 48-72 hours).

Proliferation Marker Labeling: A marker of cell proliferation, such as 5-ethynyl-2'-deoxyuridine

(EdU), is added to the culture medium for the final few hours of incubation.

Immunostaining: The cells are fixed, permeabilized, and stained for insulin (to identify beta-

cells) and the incorporated EdU.

Imaging and Analysis: The cells are imaged using high-content microscopy, and the

percentage of EdU-positive beta-cells (proliferating beta-cells) is quantified.

Conclusion
Tolimidone is a promising clinical-stage compound with a unique mechanism of action as a

selective allosteric activator of Lyn kinase. Its ability to enhance insulin signaling and improve

glycemic control has been demonstrated in both preclinical models and human clinical trials.
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The ongoing research into its therapeutic potential for type 1 diabetes and NASH further

highlights its significance in the field of metabolic drug discovery. This technical guide provides

a foundational understanding of tolimidone's chemical and pharmacological properties, which

will be valuable for researchers and drug development professionals working to advance novel

therapies for metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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